

1-Chloro-7-methoxyphthalazine chemical properties

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Compound of Interest

Compound Name: **1-Chloro-7-methoxyphthalazine**

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An In-depth Technical Guide to **1-Chloro-7-methoxyphthalazine**: Properties, Synthesis, and Applications

Introduction

1-Chloro-7-methoxyphthalazine is a substituted heterocyclic compound built upon the phthalazine core scaffold. Phthalazine and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry, forming the basis for a wide array of biologically active molecules.^{[1][2]} This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the chemical properties, synthesis, and reactivity of **1-Chloro-7-methoxyphthalazine**, highlighting its significance as a versatile intermediate in the synthesis of novel therapeutic agents. The presence of a reactive chloro group at the 1-position and a methoxy substituent on the benzene ring makes this molecule a valuable and strategically functionalized building block.^{[3][4]}

Part 1: Core Chemical Identity and Physicochemical Properties

1-Chloro-7-methoxyphthalazine is an aromatic heterocyclic compound. The core structure consists of a benzene ring fused to a pyridazine ring, forming the phthalazine nucleus. This nucleus is π -deficient, which significantly influences its reactivity.^[5]

Table 1: Chemical Identifiers and Properties

Property	Value	Source
IUPAC Name	1-chloro-7-methoxyphthalazine	[6]
CAS Number	102196-78-1	[6]
Molecular Formula	C ₉ H ₇ ClN ₂ O	[6][7]
Molecular Weight	194.62 g/mol	[6]
Monoisotopic Mass	194.02469 Da	[7]
Solubility	Insoluble in water; Soluble in dichloromethane, ethanol, methanol.	[8]

| Predicted XLogP3 | 2.0 |[7] |

Part 2: Spectroscopic Profile

The structural elucidation of **1-Chloro-7-methoxyphthalazine** relies on a combination of spectroscopic techniques. While specific experimental spectra are not publicly available, a detailed theoretical analysis based on established principles of spectroscopy provides a reliable profile for characterization.[9][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for mapping the carbon-hydrogen framework.[10] Spectra would typically be recorded in a solvent like CDCl₃ or DMSO-d₆.

- ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the methoxy group and the aromatic protons.
 - Methoxy Protons (-OCH₃): A sharp singlet would appear around δ 3.8-4.0 ppm, characteristic of a methoxy group attached to an aromatic ring.[11]
 - Aromatic Protons: The phthalazine core contains four aromatic protons. The proton on the pyridazine ring (at C4) would likely be the most deshielded due to the proximity of two nitrogen atoms, appearing as a singlet or a narrow doublet downfield (δ ~9.0-9.5 ppm).

The three protons on the methoxy-substituted benzene ring would appear in the range of δ 7.0-8.0 ppm. Their precise shifts and coupling patterns (doublets, doublet of doublets) would depend on the electronic influence of the methoxy and chloro-pyridazine moieties.

- ^{13}C NMR Spectroscopy: The carbon spectrum would reveal all nine unique carbon environments.
 - Methoxy Carbon: The methyl carbon of the methoxy group would appear upfield, typically in the δ 55-60 ppm range.[12]
 - Aromatic Carbons: The seven aromatic carbons would resonate in the δ 120-160 ppm region. The carbon atom attached to the chlorine (C1) would be significantly influenced by both the halogen and the adjacent nitrogens. Carbons adjacent to the nitrogen atoms (C1 and C4) and the carbon bearing the methoxy group (C7) would be the most deshielded within this region.[12]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and elemental composition.

- Molecular Ion Peak: The mass spectrum would show a molecular ion peak (M^+) at m/z 194. A key feature would be the presence of an isotopic peak ($\text{M}+2$) at m/z 196, with an intensity approximately one-third of the M^+ peak. This characteristic 3:1 ratio is definitive for the presence of a single chlorine atom.[7]
- Fragmentation: Common fragmentation patterns might involve the loss of the chloro group (-Cl), the methoxy group (-OCH₃), or a methyl radical (-CH₃).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups.

- C=N Stretch: Absorptions for the C=N bonds within the pyridazine ring are expected in the 1620-1550 cm^{-1} region.
- Aromatic C=C Stretch: Multiple sharp peaks between 1600 cm^{-1} and 1450 cm^{-1} would indicate the aromatic rings.

- C-O Stretch: A strong absorption band for the aryl ether C-O bond is expected around 1250 cm^{-1} (asymmetric) and 1050 cm^{-1} (symmetric).
- C-Cl Stretch: The C-Cl bond would show a moderate to strong absorption in the fingerprint region, typically between $800\text{-}600\text{ cm}^{-1}$.

Part 3: Synthesis and Reactivity

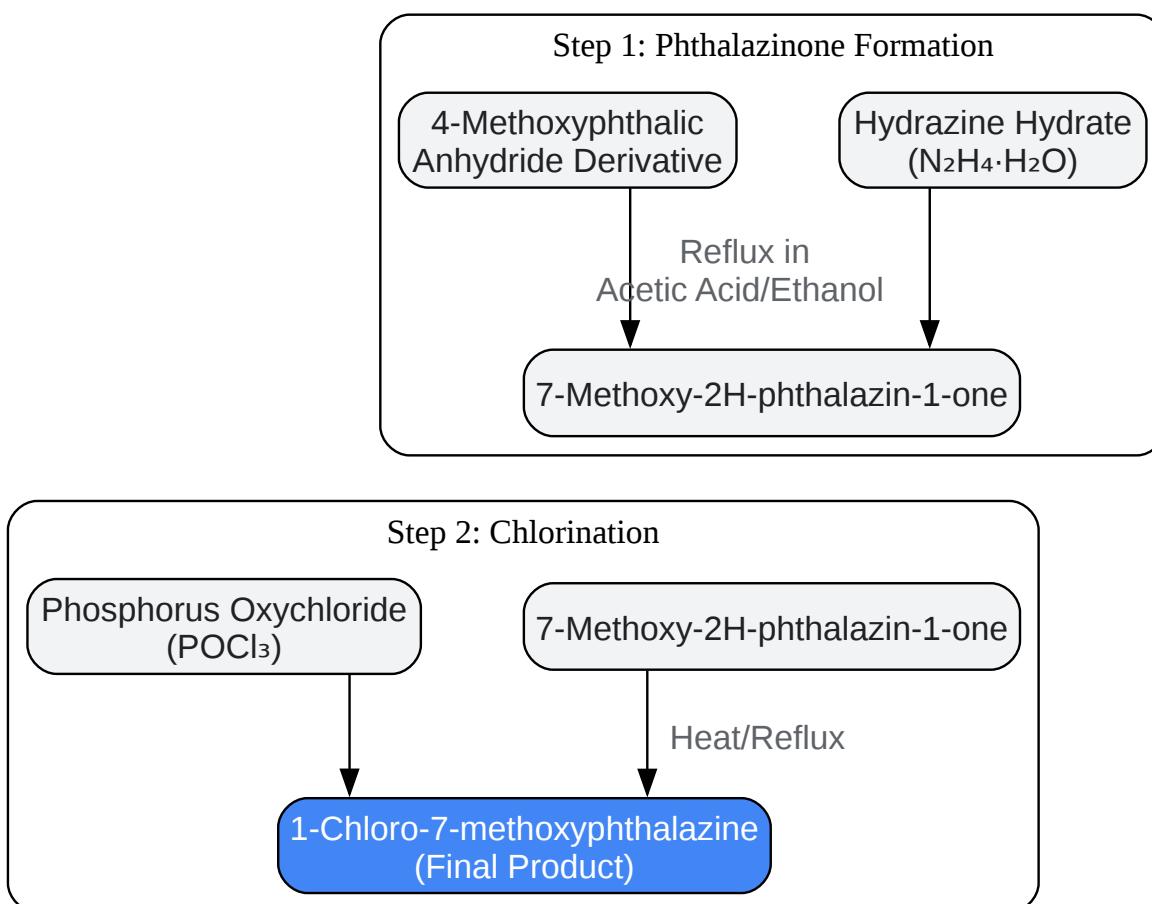
Synthesis Protocol

1-Chloro-7-methoxyphthalazine is typically synthesized from its corresponding phthalazinone precursor. This two-step process is a common and efficient route for producing 1-chlorophthalazine derivatives.[3][13][14]

Step 1: Synthesis of 7-Methoxy-2H-phthalazin-1-one The synthesis begins with a substituted benzoic acid or phthalic anhydride derivative. For instance, 4-methoxyphthalic anhydride can be reacted with hydrazine hydrate ($\text{N}_2\text{H}_4\cdot\text{H}_2\text{O}$) in a solvent like acetic acid or ethanol under reflux to induce cyclization and form the phthalazinone ring.[15]

Step 2: Chlorination to **1-Chloro-7-methoxyphthalazine** The 7-methoxy-2H-phthalazin-1-one intermediate is then chlorinated. This is achieved by heating the phthalazinone with a strong chlorinating agent, most commonly phosphorus oxychloride (POCl_3), sometimes in the presence of a base like pyridine or triethylamine.[14][16] The reaction converts the lactam (amide) functional group of the phthalazinone into a chloro-substituted imine.

Below is a diagram illustrating the general synthetic workflow.

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Caption: General workflow for the synthesis of **1-Chloro-7-methoxyphthalazine**.

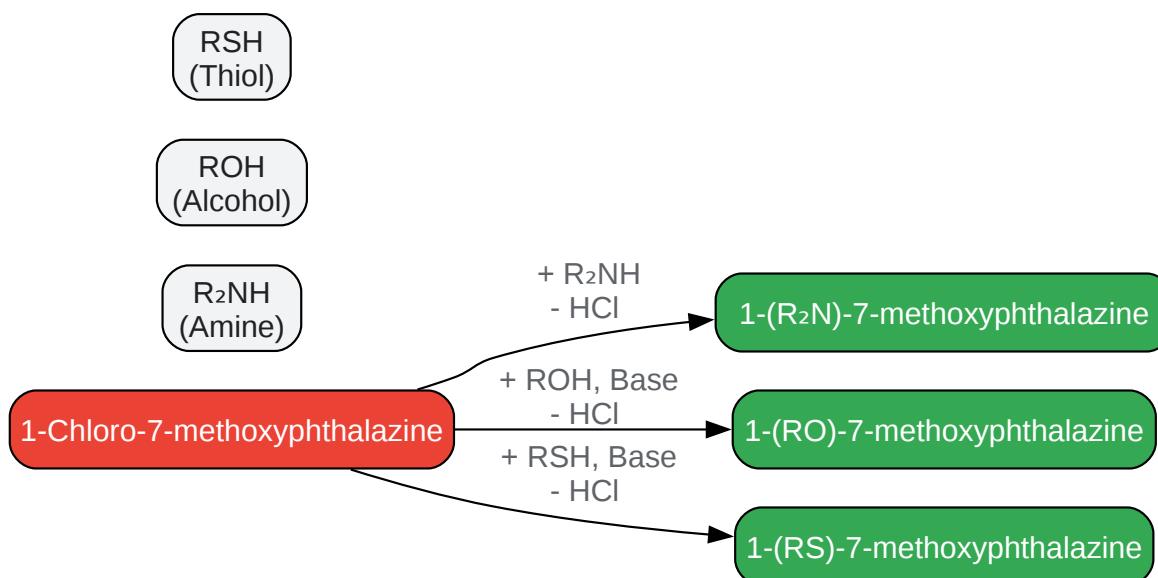
Core Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The primary mode of reactivity for **1-Chloro-7-methoxyphthalazine** is nucleophilic aromatic substitution (SNAr) at the C1 position.[5][17] The phthalazine ring is electron-deficient due to the electron-withdrawing nature of the two adjacent nitrogen atoms. This electronic property activates the C1 position, making the chlorine atom an excellent leaving group that can be readily displaced by a wide range of nucleophiles.[3][5]

This reactivity is the cornerstone of its utility as a synthetic intermediate. By reacting **1-Chloro-7-methoxyphthalazine** with different nucleophiles, chemists can generate large libraries of substituted phthalazine derivatives for structure-activity relationship (SAR) studies.[2]

Common nucleophilic reactions include:

- Amination: Reaction with primary or secondary amines (e.g., anilines, piperazines) to form 1-amino-phthalazine derivatives.[3][16]
- Alkoxylation/Aryloxylation: Reaction with alcohols or phenols in the presence of a base to yield 1-alkoxy- or 1-aryloxy-phthalazines.
- Thiolation: Reaction with thiols to produce 1-thioether-phthalazine derivatives.[18]



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Caption: Nucleophilic substitution reactions of **1-Chloro-7-methoxyphthalazine**.

Part 4: Applications in Medicinal Chemistry and Drug Development

The phthalazine scaffold is a key pharmacophore in many compounds with significant biological activity, including anticancer, antihypertensive, anti-inflammatory, and antimicrobial properties.[15][19] **1-Chloro-7-methoxyphthalazine** serves as a crucial starting material for the synthesis of these complex molecules.

- **Scaffold for Kinase Inhibitors:** Many kinase inhibitors, particularly those targeting VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2), utilize a substituted phthalazine core to occupy the ATP-binding region of the enzyme.[3] The chloro-substituent provides a convenient attachment point for side chains designed to interact with specific pockets within the kinase domain.
- **Anticancer Agents:** Substituted phthalazines have been extensively investigated as anticancer agents.[16][20] The ability to easily modify the 1-position of the phthalazine ring allows for the fine-tuning of a compound's potency, selectivity, and pharmacokinetic properties.
- **Combinatorial Chemistry:** Due to its reliable reactivity, **1-Chloro-7-methoxyphthalazine** is an ideal substrate for combinatorial chemistry and high-throughput synthesis, enabling the rapid generation of diverse compound libraries for screening against various biological targets.[18]

Part 5: Safety and Handling

Specific safety and toxicity data for **1-Chloro-7-methoxyphthalazine** are not extensively documented. However, based on the data for the parent compound, 1-chlorophthalazine, and similar chlorinated heterocyclic compounds, appropriate precautions should be taken.[21][22]

- **GHS Hazard Statements (Predicted):**
 - H315: Causes skin irritation.
 - H319: Causes serious eye irritation.
 - H335: May cause respiratory irritation.

- Handling Recommendations:
 - Work in a well-ventilated fume hood.
 - Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
 - Avoid inhalation of dust or vapors.
 - Avoid contact with skin and eyes.

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